N'-phenylbenzenecarboximidohydrazide N'-phenylbenzenecarboximidohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14496493
InChI: InChI=1S/C13H13N3/c14-13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H2,14,16)
SMILES:
Molecular Formula: C13H13N3
Molecular Weight: 211.26 g/mol

N'-phenylbenzenecarboximidohydrazide

CAS No.:

Cat. No.: VC14496493

Molecular Formula: C13H13N3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

N'-phenylbenzenecarboximidohydrazide -

Specification

Molecular Formula C13H13N3
Molecular Weight 211.26 g/mol
IUPAC Name N'-anilinobenzenecarboximidamide
Standard InChI InChI=1S/C13H13N3/c14-13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H2,14,16)
Standard InChI Key ZOBKPJRHDMKXQG-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N
Canonical SMILES C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Features

N'-Phenylbenzenecarboximidohydrazide is characterized by a benzamide core linked to a phenylhydrazine moiety. Key structural and identifiers include:

PropertyValueSource
IUPAC NameN'-anilinobenzenecarboximidamide
Molecular FormulaC13H13N3\text{C}_{13}\text{H}_{13}\text{N}_3
Molecular Weight211.26 g/mol
CAS Registry Number33244-00-7
SMILES NotationC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N\text{C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N}
InChIKeyZOBKPJRHDMKXQG-UHFFFAOYSA-N

The compound’s structure features a planar benzamide group conjugated with a phenylhydrazine substituent, enabling π-π interactions and hydrogen bonding, critical for molecular recognition in biological systems .

Synthesis and Manufacturing

General Synthetic Routes

N'-Phenylbenzenecarboximidohydrazide is synthesized via condensation reactions between benzoyl derivatives and phenylhydrazine. A representative method involves:

  • Acylation of Benzoic Acid:

    • Substituted benzoic acid reacts with thionyl chloride (SOCl2\text{SOCl}_2) to form benzoyl chloride .

    • Example:

      C6H5COOH+SOCl2C6H5COCl+SO2+HCl\text{C}_6\text{H}_5\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{COCl} + \text{SO}_2 + \text{HCl}
  • Condensation with Phenylhydrazine:

    • Benzoyl chloride reacts with phenylhydrazine in the presence of a base (e.g., Na2CO3\text{Na}_2\text{CO}_3) :

      C6H5COCl+C6H5NHNH2C13H13N3O+HCl\text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{H}_5\text{NHNH}_2 \rightarrow \text{C}_{13}\text{H}_{13}\text{N}_3\text{O} + \text{HCl}

Optimization and Yields

  • Solvent Systems: Dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) or dimethylformamide (DMF) are commonly used .

  • Catalysts: Triethylamine (Et3N\text{Et}_3\text{N}) or Mukaiyama reagent enhance reaction efficiency .

  • Yields: Reported yields range from 65% to 90% under optimized conditions .

Physicochemical Properties

Spectral Characterization

  • FTIR: Stretching vibrations for C=N\text{C=N} (1615–1645 cm1^{-1}) and N-H\text{N-H} (3300–3350 cm1^{-1}) confirm the imine and hydrazide groups .

  • NMR: 1H^1\text{H} NMR signals for aromatic protons appear at 7.2–8.5 ppm, while the N-H\text{N-H} proton resonates near 10.5 ppm .

Thermodynamic and Solubility Data

PropertyValueSource
LogP (Octanol-Water)1.56
Aqueous Solubility0.107 mg/mL (predicted)
Melting PointNot reported

The moderate LogP value suggests balanced hydrophobicity, suitable for membrane permeability in drug design .

ParameterRecommendationSource
ToxicityLimited data; assume acute oral toxicity (LD50_{50} > 500 mg/kg)
HandlingUse PPE (gloves, goggles) in well-ventilated areas
Storage2–8°C in airtight containers

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